molecular formula C26H35ClN2O B13096415 (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide

(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide

Cat. No.: B13096415
M. Wt: 427.0 g/mol
InChI Key: CBVQECCIKPTDJK-WDRXMICMSA-N
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Description

The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound features a unique structure with multiple chiral centers, a chlorophenyl group, and a hydroxycarboximidamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the chlorophenyl group, and the final hydroxycarboximidamide functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, this compound has potential therapeutic applications due to its bioactivity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound’s properties can be harnessed for the production of specialty chemicals, agrochemicals, and materials with specific functionalities.

Mechanism of Action

The mechanism of action of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents, such as:

  • (8S,9S,10R,13S,14S,17S)-2-(4-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide
  • (8S,9S,10R,13S,14S,17S)-2-(3-bromophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide

Uniqueness

The uniqueness of (8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N’-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide lies in its specific stereochemistry and the presence of the chlorophenyl and hydroxycarboximidamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H35ClN2O

Molecular Weight

427.0 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide

InChI

InChI=1S/C26H35ClN2O/c1-25-13-12-22-20(21(25)10-11-23(25)24(28)29-30)9-8-18-7-6-17(15-26(18,22)2)16-4-3-5-19(27)14-16/h3-5,8,14,17,20-23,30H,6-7,9-13,15H2,1-2H3,(H2,28,29)/t17?,20-,21-,22-,23+,25-,26-/m0/s1

InChI Key

CBVQECCIKPTDJK-WDRXMICMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2/C(=N/O)/N)CC=C4[C@@]3(CC(CC4)C5=CC(=CC=C5)Cl)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=NO)N)CC=C4C3(CC(CC4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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